molecular formula C14H11FO6S B15186873 5-(4-Fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulphonic acid CAS No. 84794-98-9

5-(4-Fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulphonic acid

Cat. No.: B15186873
CAS No.: 84794-98-9
M. Wt: 326.30 g/mol
InChI Key: JQQGRPUCPLTRPG-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulfonic acid is an organic compound characterized by the presence of a fluorobenzoyl group, a hydroxy group, a methoxy group, and a benzenesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulfonic acid typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation:

    Demethylation: Removal of the methoxy group to yield the corresponding phenol.

    Sulfonation: Introduction of the sulfonic acid group through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the fluorobenzoyl group to a fluorobenzyl group.

    Substitution: Nucleophilic substitution reactions involving the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-(4-fluorobenzoyl)-4-oxo-2-methoxybenzenesulfonic acid.

    Reduction: Formation of 5-(4-fluorobenzyl)-4-hydroxy-2-methoxybenzenesulfonic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulfonic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the hydroxy and methoxy groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: A simpler analog with a single fluorobenzoyl group.

    Flubendazole: Contains a fluorobenzoyl group and is used as an anthelmintic agent.

    4-Hydroxybenzenesulfonic acid: Lacks the fluorobenzoyl and methoxy groups but shares the sulfonic acid moiety.

Uniqueness

5-(4-Fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulfonic acid is unique due to the combination of functional groups it possesses

Properties

CAS No.

84794-98-9

Molecular Formula

C14H11FO6S

Molecular Weight

326.30 g/mol

IUPAC Name

5-(4-fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulfonic acid

InChI

InChI=1S/C14H11FO6S/c1-21-12-7-11(16)10(6-13(12)22(18,19)20)14(17)8-2-4-9(15)5-3-8/h2-7,16H,1H3,(H,18,19,20)

InChI Key

JQQGRPUCPLTRPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=C(C=C2)F)S(=O)(=O)O

Origin of Product

United States

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